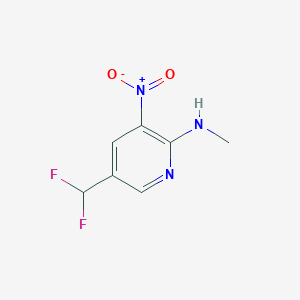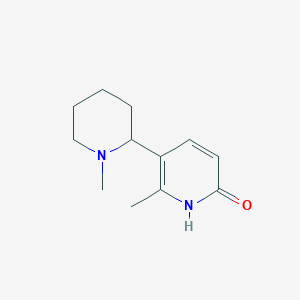![molecular formula C30H39N7O8S2-2 B11820194 N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[2-(二甲基氨基)乙基-甲基氨基]-4-甲氧基-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]丙-2-烯酰胺;甲磺酸盐是一种复杂的有机化合物,在多个科学领域具有重要应用。该化合物以其复杂的结构为特征,包括二甲基氨基、甲氧基和吲哚部分等多个官能团。
准备方法
合成路线和反应条件
N-[2-[2-(二甲基氨基)乙基-甲基氨基]-4-甲氧基-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]丙-2-烯酰胺;甲磺酸盐的合成涉及多个步骤,从容易获得的前体开始。关键步骤包括:
吲哚部分的形成: 可以通过费歇尔吲哚合成实现,其中苯肼在酸性条件下与醛或酮反应。
嘧啶环的连接: 此步骤涉及吲哚衍生物与合适的嘧啶前体缩合。
二甲基氨基乙基的引入: 这通常通过使用二甲基氨基乙基氯化物的烷基化反应来完成。
甲氧基的添加: 可以通过使用碘甲烷或硫酸二甲酯的甲基化反应引入。
最终偶联和甲磺酸盐形成: 最终产物通过将中间体与丙-2-烯酰胺偶联,并使用甲磺酸将其转化为甲磺酸盐来获得。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但在更大规模上进行,并针对产率和纯度进行了优化。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
N-[2-[2-(二甲基氨基)乙基-甲基氨基]-4-甲氧基-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]丙-2-烯酰胺;甲磺酸盐会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化,导致形成相应的氧化物。
还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行,导致形成还原衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在二甲基氨基和甲氧基上,使用烷基卤化物或酰氯等试剂。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 干燥醚中的锂铝氢化物。
取代: 在氢氧化钠等碱存在下,烷基卤化物。
主要产物
氧化: 相应的氧化物和羟基衍生物。
还原: 还原胺和醇。
取代: 烷基化或酰化衍生物。
科学研究应用
N-[2-[2-(二甲基氨基)乙基-甲基氨基]-4-甲氧基-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]丙-2-烯酰胺;甲磺酸盐在科学研究中具有多种应用:
化学: 用作合成复杂有机分子和聚合物的结构单元。
生物学: 用于研究细胞过程,并作为用于成像的荧光探针。
医学: 研究其潜在的治疗效果,特别是在癌症研究中,因为它能够与特定的分子靶标相互作用。
工业: 用于开发先进材料,包括涂层和粘合剂。
作用机制
该化合物通过与特定分子靶标(如酶和受体)相互作用来发挥其作用。作用机制涉及与这些靶标结合,导致其活性的调节以及随后的细胞反应。所涉及的途径可能包括信号转导、基因表达和代谢调节。
相似化合物的比较
类似化合物
- N-[2-(二甲基氨基)乙基]甲基丙烯酸酯
- N,N-二甲基氨基乙基甲基丙烯酸酯
- N-[2-(二甲基氨基)乙基]-2-(甲基氨基)乙酰胺
独特性
N-[2-[2-(二甲基氨基)乙基-甲基氨基]-4-甲氧基-5-[[4-(1-甲基吲哚-3-基)嘧啶-2-基]氨基]苯基]丙-2-烯酰胺;甲磺酸盐因其独特的官能团组合而脱颖而出,赋予其独特的化学反应性和生物活性。它能够与多个分子靶标相互作用,使其成为各种应用的通用化合物。
属性
分子式 |
C30H39N7O8S2-2 |
|---|---|
分子量 |
689.8 g/mol |
IUPAC 名称 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate |
InChI |
InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)/p-2 |
InChI 键 |
RPUCCTLBBCSFEX-UHFFFAOYSA-L |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)





![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)
![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)


